An In-depth Technical Guide to the Basic Properties of 2-(Morpholin-4-yl)ethane-1-sulfonamide
An In-depth Technical Guide to the Basic Properties of 2-(Morpholin-4-yl)ethane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-(Morpholin-4-yl)ethane-1-sulfonamide. The document collates available physicochemical data, outlines a plausible experimental protocol for its synthesis and purification, and discusses its potential, though largely unexplored, biological significance. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who may encounter this compound, either as a synthetic byproduct or as a potential scaffold for new molecular entities.
Introduction
2-(Morpholin-4-yl)ethane-1-sulfonamide is an organic compound featuring a morpholine (B109124) ring connected via an ethyl bridge to a sulfonamide group. While not extensively studied, its structural motifs—the sulfonamide functional group and the morpholine heterocycle—are prevalent in a wide array of biologically active molecules. The sulfonamide group is a cornerstone of various pharmaceuticals, including antibacterial, and anti-inflammatory agents. The morpholine ring is a common substituent in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates.
Primarily, 2-(Morpholin-4-yl)ethane-1-sulfonamide is documented in the chemical literature as a byproduct in the synthesis of diazo compounds.[1] Its own biological activities and potential applications remain largely uncharacterized. This guide aims to consolidate the known information and provide a theoretical framework for its further investigation.
Physicochemical Properties
The fundamental physicochemical properties of 2-(Morpholin-4-yl)ethane-1-sulfonamide are summarized in the table below. It is important to note that while some data are available from chemical suppliers and databases, experimentally determined values for properties such as melting and boiling points are not consistently reported in the reviewed literature.
| Property | Value | Source |
| IUPAC Name | 2-(Morpholin-4-yl)ethane-1-sulfonamide | N/A |
| Synonyms | 4-Morpholineethanesulfonamide | [1] |
| CAS Number | 4945-80-6 | [1] |
| Molecular Formula | C₆H₁₄N₂O₃S | [1] |
| Molecular Weight | 194.25 g/mol | N/A |
| Appearance | Solid | [1] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) and PBS (pH 7.2) (1-10 mg/ml). Slightly soluble in Ethanol (0.1-1 mg/ml). | [1] |
| pKa | Not experimentally determined for the sulfonamide. The related 2-(N-Morpholino)ethanesulfonic acid (MES) has a pKa of approximately 6.15 at 20°C. | [2] |
| Melting Point | Not experimentally determined. | N/A |
| Boiling Point | Not experimentally determined. | N/A |
Experimental Protocols
Proposed Synthesis
A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. In this case, 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride would be reacted with ammonia (B1221849). The precursor, 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride, can be synthesized from 2-morpholinoethanamine.
Step 1: Synthesis of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride
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Reactants: 2-morpholinoethanamine, sodium nitrite (B80452), hydrochloric acid, sulfur dioxide, and a copper(II) chloride catalyst.
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Procedure:
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Diazotize 2-morpholinoethanamine with sodium nitrite and hydrochloric acid at a low temperature (0-5 °C) to form the corresponding diazonium salt.
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In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(II) chloride as a catalyst.
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Slowly add the cold diazonium salt solution to the sulfur dioxide solution. The sulfonyl chloride is formed through a Sandmeyer-type reaction.
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After the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride.
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Step 2: Synthesis of 2-(Morpholin-4-yl)ethane-1-sulfonamide
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Reactants: 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride and concentrated aqueous ammonia.
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Procedure:
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Dissolve the crude 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride in a suitable inert solvent (e.g., tetrahydrofuran (B95107) or dichloromethane).
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Cool the solution in an ice bath.
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Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
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Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent.
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The combined organic extracts are washed, dried, and concentrated to give the crude 2-(Morpholin-4-yl)ethane-1-sulfonamide.
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Purification
The crude product can be purified using standard laboratory techniques.
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Recrystallization: This is an effective method for purifying solid organic compounds.
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Dissolve the crude sulfonamide in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol-water mixture).
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Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
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Dry the crystals under vacuum.
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Column Chromatography: If recrystallization is not sufficient, silica (B1680970) gel column chromatography can be employed.
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A suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) would be determined by TLC analysis.
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The crude product is loaded onto the column and eluted with the chosen solvent system to separate the desired compound from impurities.
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Mandatory Visualizations
Proposed Synthetic Workflow

